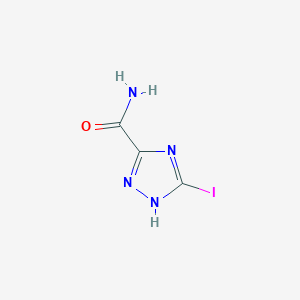
5-Iodo-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an iodine atom at the 5th position and a carboxamide group at the 3rd position of the triazole ring. The unique structure of this compound makes it an important molecule in various fields, including medicinal chemistry, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of β-acylamidrazones. One common method includes the treatment of ethyl β-N-Boc-oxalamidrazone with carboxylic acid chlorides in the presence of anhydrous pyridine at elevated temperatures . The reaction conditions often require temperatures exceeding 140°C to achieve cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups at the 5th position.
Scientific Research Applications
5-Iodo-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and antitumor agents.
Pharmaceuticals: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Material Science: It is utilized in the design of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-Iodo-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and engage in dipole interactions with biomolecular targets, enhancing its solubility and bioavailability . These interactions allow the compound to exert its effects in various biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-carboxamide: Lacks the iodine atom at the 5th position.
5-Amino-1H-1,2,4-triazole-3-carboxamide: Contains an amino group instead of an iodine atom.
1,2,3-Triazole-4-carboxamide: Differs in the position of the nitrogen atoms in the triazole ring.
Uniqueness
The presence of the iodine atom at the 5th position in 5-Iodo-1H-1,2,4-triazole-3-carboxamide imparts unique chemical and physical properties to the compound.
Properties
CAS No. |
36033-57-5 |
|---|---|
Molecular Formula |
C3H3IN4O |
Molecular Weight |
237.99 g/mol |
IUPAC Name |
5-iodo-1H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C3H3IN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8) |
InChI Key |
GCKSUXXUQNDGCT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNC(=N1)I)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



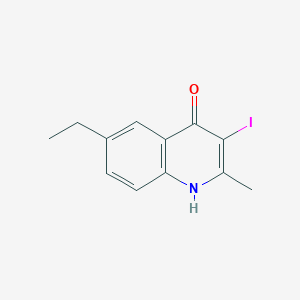
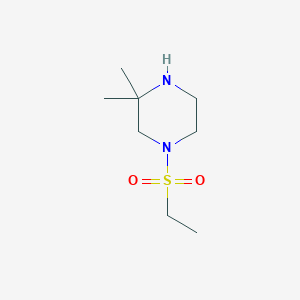
![2-Cyano-3-{4-[(3,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester](/img/structure/B12999264.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12999268.png)
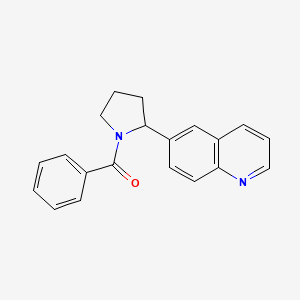
![tert-Butyl 8-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12999275.png)
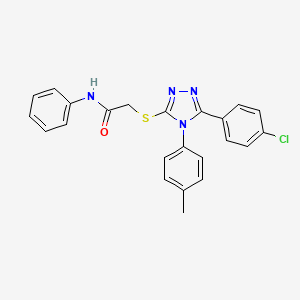
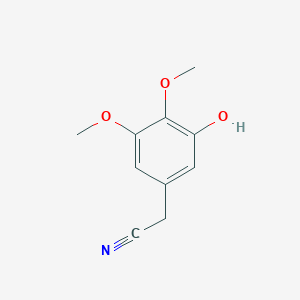
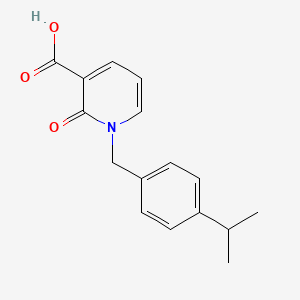
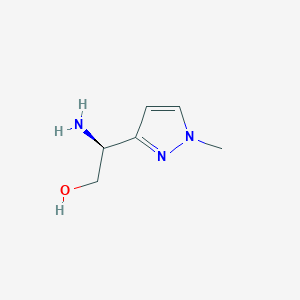

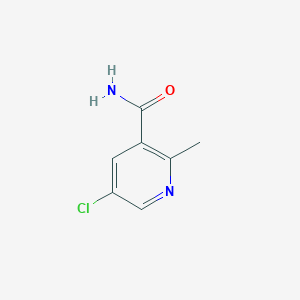
![2-(2,6-Dichlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B12999298.png)
